2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester
CAS No.: 1076199-35-3
Cat. No.: VC0022869
Molecular Formula: C18H15NO5
Molecular Weight: 325.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1076199-35-3 |
|---|---|
| Molecular Formula | C18H15NO5 |
| Molecular Weight | 325.32 |
| IUPAC Name | methyl 2-(1,3-dioxoisoindol-2-yl)-3-(3-hydroxyphenyl)propanoate |
| Standard InChI | InChI=1S/C18H15NO5/c1-24-18(23)15(10-11-5-4-6-12(20)9-11)19-16(21)13-7-2-3-8-14(13)17(19)22/h2-9,15,20H,10H2,1H3 |
| Standard InChI Key | KIGGKSHXBJRUFV-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1=CC(=CC=C1)O)N2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester, also known by its IUPAC name methyl 2-(1,3-dioxoisoindol-2-yl)-3-(3-hydroxyphenyl)propanoate, is a compound containing phthalimide and phenolic functional groups. The compound features a phenyl ring with a hydroxyl substituent at the meta position, a structural characteristic that distinguishes it from related compounds in this chemical family. Its formal identification parameters are detailed in Table 1, providing essential information for researchers and chemists working with this compound.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1076199-35-3 |
| Molecular Formula | C₁₈H₁₅NO₅ |
| Molecular Weight | 325.32 g/mol |
| IUPAC Name | methyl 2-(1,3-dioxoisoindol-2-yl)-3-(3-hydroxyphenyl)propanoate |
| PubChem Compound ID | 45040247 |
The compound consists of three primary structural components: a phthalimide moiety (providing the dioxoisoindole group), a propionic acid methyl ester segment, and a hydroxyphenyl group. This combination of functional groups creates a molecule with potential pharmaceutical and synthetic utility .
Structural Representation and Chemical Identifiers
For computational chemistry and database searches, several chemical identifiers have been established for this compound. These standardized representations ensure consistency in chemical information systems and facilitate structure-based searches across various databases. The compound's structural representation can be encoded using several chemical notation systems as shown in Table 2.
Table 2: Chemical Structure Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C18H15NO5/c1-24-18(23)15(10-11-5-4-6-12(20)9-11)19-16(21)13-7-2-3-8-14(13)17(19)22/h2-9,15,20H,10H2,1H3 |
| Standard InChIKey | KIGGKSHXBJRUFV-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1=CC(=CC=C1)O)N2C(=O)C3=CC=CC=C3C2=O |
| Synonyms | Methyl 2-Phthalimidyl-3-(3'-hydroxyphenyl)propionate; 1,3-Dihydro-α-[(3-hydroxyphenyl)methyl]-1,3-dioxo-2H-isoindole-2-acetic Acid Methyl Ester |
Physical and Chemical Properties
Physical Properties
Though specific experimental physical property data for 2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester is limited in the literature, its structural features suggest certain physical characteristics. The presence of the hydroxyl group likely contributes to intermolecular hydrogen bonding capabilities, while the phthalimide and ester groups impart certain solubility characteristics. Commercially available samples typically have a purity exceeding 95%, which is important for research applications .
Related Compounds and Structural Variations
A closely related compound is 2-Phthalimidyl-3-(3'-acetoxyphenyl)propionic Acid Methyl Ester (CAS: 1076199-33-1), which differs by having an acetoxy group (-OCOCH3) in place of the hydroxyl group. This compound has a molecular weight of 367.4 g/mol and is registered in PubChem with CID 45040245 . The structural relationship between these compounds illustrates the potential for derivatization at the phenolic position, which could be valuable for structure-activity relationship studies.
Synthesis Approaches
Related Synthetic Procedures
The synthesis of related compounds, such as Methyl 3-(4-hydroxyphenyl)propionate, provides some insight into potential synthetic strategies. In one documented procedure, 4-hydroxyphenylpropionic acid is treated with potassium carbonate in N,N-dimethylformamide, followed by reaction with methyl iodide to achieve a reported yield of 95.9% . This approach could potentially be adapted for the synthesis of our target compound, with appropriate modifications to introduce the phthalimide group.
Applications and Research Significance
Organic Synthesis Applications
In organic synthesis, this compound may serve as a building block for more complex molecules. The hydroxyl group offers a reactive site for further functionalization through various reactions such as esterification, etherification, or coupling reactions. Additionally, the methyl ester group can undergo hydrolysis, transesterification, or reduction reactions to generate diverse derivatives.
| Supplier | Catalog Number | Purity |
|---|---|---|
| Nova Chemistry | NVC172356 | >95% |
| Vulcan Chem | VC0022869 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume